molecular formula C14H16N4O2S2 B2707177 2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 868152-72-1

2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2707177
CAS No.: 868152-72-1
M. Wt: 336.43
InChI Key: XBXORHBJKPFBCZ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a unique substitution pattern:

  • Triazole core: A 1,2,4-triazole ring substituted at position 3 with an acetylsulfanylmethyl group (–SCH₂COCH₃) and at position 5 with a sulfanyl (–S–) bridge.
  • Acetamide side chain: The sulfanyl group connects to an acetamide moiety, which is further N-linked to a 2-methylphenyl group.

Properties

IUPAC Name

S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-9-5-3-4-6-11(9)15-13(20)8-22-14-16-12(17-18-14)7-21-10(2)19/h3-6H,7-8H2,1-2H3,(H,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXORHBJKPFBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NNC(=N2)CSC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the final attachment of the ethanethioate moiety. Common reagents used in these reactions include triazole precursors, thiol compounds, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound may serve as a probe or a ligand in studies involving enzyme interactions or protein binding.

Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry: In industrial settings, the compound could be utilized in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that facilitate binding to these targets, potentially modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole- and tetrazole-based acetamides. Key structural variations among analogs include:

Compound Core Heterocycle Substituents Key Modifications Reference
Target compound 1,2,4-triazole –SCH₂COCH₃ (position 3); –S– bridge to 2-methylphenylacetamide (position 5) Acetylsulfanylmethyl group enhances lipophilicity and metabolic stability .
2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide 1,2,4-triazole 4-allyl; 5-(3-chloro-2-methylanilino)methyl Allyl group increases steric bulk; chloro-substituted anilino enhances bioactivity .
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Tetrazole 1-(3-chloro-4-methylphenyl); –S– bridge to 2-methoxyphenylacetamide Tetrazole core improves metabolic resistance; methoxy group alters solubility .
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide 1,2,4-triazole 4-amino; 5-(2-pyridyl) Pyridyl group enhances metal-binding capacity; amino group improves solubility .
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 1,2,4-triazole 4-methyl; 5-(4-acetylaminophenoxy)methyl; nitro group on phenyl Nitro group increases electron-withdrawing effects; acetylamino enhances stability .

Key Insights :

  • Heterocycle type : Tetrazole derivatives (e.g., ) exhibit greater metabolic stability but reduced hydrogen-bonding capacity compared to triazoles.
  • Substituent effects : Chloro, methoxy, and nitro groups modulate solubility and electronic properties, while allyl or acetylsulfanylmethyl groups enhance lipophilicity .

Pharmacological Activity Comparison

Anti-Exudative Activity

The target compound’s structural analogs, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, demonstrate anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . However, the absence of a furan ring in the target compound may reduce gastrointestinal toxicity risks .

Anti-Inflammatory Potential

Compounds with pyridyl (e.g., ) or nitroaryl (e.g., ) substituents show enhanced cyclooxygenase (COX) inhibition, but the target compound’s acetylsulfanylmethyl group may favor a different mechanism, such as leukotriene pathway modulation .

Physicochemical Properties

Property Target Compound 2-(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-allyl-triazol-3-ylsulfanyl) Analog Tetrazole Derivative
Melting Point (°C) Not reported 180–182 195–197
Solubility (logP) Estimated 2.8* 3.1 2.5
IR Peaks (cm⁻¹) 1669 (C=O), 1537 (C=N) 1650 (C=O), 1540 (C=N)

*Estimated via analogous structures (e.g., ).

Biological Activity

Introduction

The compound 2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide , with the CAS number 868152-72-1 , belongs to a class of molecules known as triazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O2S2C_{14}H_{16}N_{4}O_{2}S_{2} with a molecular weight of 336.43 g/mol . The structure includes a triazole ring and an acetylsulfanyl group, which are critical for its biological activity. The presence of these functional groups indicates potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. For instance, a related series of N-substituted 1,2,4-triazole derivatives were screened against HepG2 liver cancer cells using the MTT assay. The findings demonstrated that compounds with electron-donating groups significantly enhanced anti-proliferative activity. Specifically, compounds with methyl substituents showed lower IC50 values, indicating higher potency against cancer cell lines .

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6e28.399Low

The structure-activity relationship (SAR) analysis revealed that the introduction of electron-donating groups at specific positions on the aromatic ring could enhance the anticancer efficacy of triazole derivatives .

Case Studies

  • Study on Triazole Derivatives : A study synthesized various N-substituted triazole derivatives and evaluated their anticancer effects against HepG2 cells. The results indicated that modifications to the triazole ring significantly influenced biological activity. For example, compound 6d exhibited superior cytotoxicity compared to others in the series .
  • Antimicrobial Screening : Another study focused on a range of triazole compounds demonstrating significant antimicrobial activity against various pathogens. These findings support the potential application of triazole derivatives in treating infections caused by resistant strains .

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